N-(2H-1,3-benzodioxol-5-yl)-N'-{2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl}ethanediamide
Description
This compound is an ethanediamide derivative featuring a 1,3-benzodioxol-5-yl group and a 2-fluorophenyl-substituted piperazine moiety. The benzodioxol group is a common pharmacophore in medicinal chemistry, known for enhancing metabolic stability and binding affinity in CNS-targeting molecules .
Properties
IUPAC Name |
N'-(1,3-benzodioxol-5-yl)-N-[2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23FN4O4/c22-16-3-1-2-4-17(16)26-11-9-25(10-12-26)8-7-23-20(27)21(28)24-15-5-6-18-19(13-15)30-14-29-18/h1-6,13H,7-12,14H2,(H,23,27)(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJIABEHAGYDZIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCNC(=O)C(=O)NC2=CC3=C(C=C2)OCO3)C4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23FN4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of a Pd-catalyzed C-N cross-coupling reaction . The reaction conditions often include the use of catalytic tris(dibenzylideneacetone)dipalladium, 2,2′-bis(phenylphosphino)-1,1′-binaphthyl (BINAP), and cesium carbonate as the base .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2H-1,3-benzodioxol-5-yl)-N'-{2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl}ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
N-(2H-1,3-benzodioxol-5-yl)-N'-{2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl}ethanediamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or ligand.
Medicine: Explored for its anticancer properties, particularly in targeting specific cancer cell lines.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2H-1,3-benzodioxol-5-yl)-N'-{2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl}ethanediamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to cause cell cycle arrest and induce apoptosis in certain cancer cell lines . The compound may interact with microtubules and tubulin, leading to the disruption of microtubule assembly and cell division .
Comparison with Similar Compounds
Quinolinyl Oxamide Derivative (QOD)
Compound: N-(2H-1,3-benzodioxol-5-yl)-N’-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide
- Structural Differences: Replaces the 2-fluorophenyl piperazine with a tetrahydroquinolin group.
- Activity: Exhibits falcipain inhibition, critical for antimalarial drug development. The tetrahydroquinolin group may enhance hydrophobic interactions with the enzyme’s active site .
- Key Insight : The ethanediamide linker is conserved, but the substitution pattern dictates target specificity—QOD targets parasitic proteases, whereas the fluorophenyl-piperazine variant may have CNS or anti-inflammatory applications.
4-Fluorophenyl Piperazine Analog
Compound : N-{2-(1,3-Benzodioxol-5-yl)-2-[4-(4-fluorophenyl)-1-piperazinyl]ethyl}-N′-(tetrahydro-2-furanylmethyl)ethanediamide
- Structural Differences : Substitutes the 2-fluorophenyl group with a 4-fluorophenyl on the piperazine ring and adds a tetrahydrofurfurylmethyl group to the ethanediamide.
- Implications : The 4-fluorophenyl isomer may alter receptor binding kinetics due to steric and electronic effects. The tetrahydrofurfuryl group could improve solubility or metabolic stability .
Sulfonamide-Linked Dual Inhibitors
Compounds : Ethyl-4-{N-[(2H-1,3-benzodioxol-5-yl)methyl][1,1'-biphenyl]-4-sulfonamido}benzoate derivatives
- Structural Differences : Replace the piperazine-ethanediamide framework with a biphenyl sulfonamide linkage.
- Activity : Dual inhibitors of 5-lipoxygenase (5-LOX) and microsomal prostaglandin E2 synthase-1 (mPGES-1), targeting inflammatory pathways. The benzodioxol group is retained, but the sulfonamide moiety introduces distinct electronic properties for enzyme interaction .
Comparative Data Table
Research Findings and Implications
- Structural Flexibility : The benzodioxol group is a versatile scaffold; modifications to adjacent substituents (e.g., piperazine vs. sulfonamide) drastically alter target profiles.
- Fluorophenyl Position Matters : The 2- vs. 4-fluorophenyl substitution on piperazine may influence receptor selectivity, warranting computational docking studies .
- Synthetic Accessibility : Sulfonamide derivatives (66–81% yields) are more synthetically tractable than ethanediamide analogs, suggesting trade-offs between complexity and scalability.
Biological Activity
N-(2H-1,3-benzodioxol-5-yl)-N'-{2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl}ethanediamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of 357.39 g/mol. Its structure features a benzodioxole moiety linked to a piperazine derivative, which is significant for its biological interactions.
Pharmacological Effects
Research indicates that this compound exhibits various pharmacological effects, primarily related to its interaction with neurotransmitter systems. Notably, it has shown:
- Antidepressant-like activity : Similar compounds have been noted for their ability to modulate serotonin and norepinephrine levels, suggesting potential antidepressant properties.
- Anxiolytic effects : The piperazine component may contribute to anxiolytic (anxiety-reducing) effects through modulation of GABAergic activity.
- Neuroprotective properties : Some studies suggest that compounds with similar structures can protect neuronal cells from oxidative stress.
The proposed mechanisms through which this compound exerts its effects include:
-
Receptor Interaction :
- Serotonin Receptors : The compound may act as a partial agonist at serotonin receptors, influencing mood and anxiety.
- Dopamine Receptors : Its structural similarity to dopamine may facilitate interaction with dopaminergic pathways.
-
Enzyme Inhibition :
- Inhibition of monoamine oxidase (MAO) has been observed in related compounds, which could enhance the levels of neurotransmitters in the synaptic cleft.
Case Studies
Several studies have evaluated the biological activity of related compounds or derivatives:
- Vasorelaxant Activity :
- Bradycardic Effects :
- Neuroprotective Studies :
Comparative Analysis
The following table summarizes the biological activities of this compound compared to similar compounds:
| Compound Name | Antidepressant Activity | Anxiolytic Activity | Neuroprotective Effects |
|---|---|---|---|
| This Compound | Yes | Yes | Yes |
| Compound A | Yes | No | Yes |
| Compound B | No | Yes | No |
Q & A
Basic: What are the recommended synthetic routes for this compound, and what reaction conditions are critical for optimizing yield and purity?
Answer:
The synthesis typically involves a multi-step process:
Step 1: Preparation of the benzodioxol-5-yl intermediate via reaction of benzo[d][1,3]dioxol-5-ylmethanol with oxalyl chloride to form an acyl chloride .
Step 2: Coupling the acyl chloride with a piperazine derivative (e.g., 2-[4-(2-fluorophenyl)piperazin-1-yl]ethylamine) using coupling agents like EDC/HOBt in solvents such as DMF .
Critical Conditions:
- Temperature: Maintain 0–5°C during acylation to minimize side reactions.
- pH Control: Neutral to slightly basic conditions (pH 7–8) for amine coupling.
- Purification: Use column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization to isolate the final product .
Basic: How can researchers characterize the molecular structure of this compound?
Answer:
Key analytical techniques include:
- Nuclear Magnetic Resonance (NMR):
- ¹H/¹³C NMR to confirm proton environments and carbon骨架 connectivity. For example, the benzodioxole protons appear as a singlet at δ 5.9–6.1 ppm, while the piperazine N–CH₂ groups resonate at δ 2.6–3.1 ppm .
- High-Performance Liquid Chromatography (HPLC): Purity assessment (>95%) using a C18 column and acetonitrile/water gradient .
- Mass Spectrometry (MS): High-resolution MS (HRMS) to verify the molecular ion peak (e.g., m/z 470.18 [M+H]⁺) .
- X-ray Crystallography: For absolute configuration determination, though this requires high-quality single crystals .
Advanced: How can contradictions in reported biological activity data be resolved?
Answer:
Discrepancies (e.g., varying IC₅₀ values in enzyme assays) may arise from:
- Assay Variability: Standardize protocols (e.g., ATP concentration in kinase assays) and use internal controls .
- Compound Stability: Test for degradation under assay conditions (e.g., pH 7.4 buffer at 37°C) via HPLC .
- Orthogonal Validation: Confirm activity using multiple assays (e.g., fluorescence polarization and radiometric assays) .
Advanced: How can structure-activity relationship (SAR) studies elucidate contributions of its benzodioxole and piperazine moieties?
Answer:
Methodology:
Analog Synthesis: Modify specific groups (e.g., replace 2-fluorophenyl with 4-methoxyphenyl on the piperazine) .
Biological Testing: Compare activity across analogs in target assays (e.g., receptor binding or enzyme inhibition).
Key Findings from Analog Studies:
Advanced: What computational approaches predict binding modes with biological targets?
Answer:
- Molecular Docking (AutoDock Vina, Glide): Dock the compound into crystal structures of targets (e.g., 5-HT₁A or D2 receptors). Focus on piperazine interactions with Asp3.32 in GPCRs .
- Molecular Dynamics (MD) Simulations (GROMACS): Simulate ligand-receptor complexes for 100 ns to assess stability of hydrogen bonds (e.g., benzodioxole O atoms with Tyr7.43) .
- Free Energy Calculations (MM/PBSA): Quantify binding energy contributions of substituents (e.g., 2-fluorophenyl vs. unsubstituted phenyl) .
Methodological Pitfalls: What experimental errors should be avoided during synthesis?
Answer:
- Side Reactions:
- Overheating during acylation can lead to oxalamide decomposition. Use ice baths and slow reagent addition .
- Residual water in solvents may hydrolyze intermediates; employ molecular sieves or anhydrous conditions .
- Purification Issues:
Toxicity and ADME Profiling: What models are appropriate?
Answer:
- In Vitro:
- In Vivo:
Data Validation: How to ensure batch reproducibility?
Answer:
- Purity Cross-Check: Combine HPLC (UV detection) with ¹H NMR integration (e.g., confirm absence of solvent peaks) .
- Elemental Analysis: Match calculated vs. observed C, H, N percentages (±0.4% tolerance) .
- Biological Replicates: Test three independent batches in dose-response assays to confirm consistent EC₅₀ values .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
